![molecular formula C12H9ClN2O2 B8019289 N-(3-chlorophenyl)-2-nitroaniline](/img/structure/B8019289.png)
N-(3-chlorophenyl)-2-nitroaniline
Overview
Description
N-(3-chlorophenyl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Photolabeling Probes:
- Lamotte et al. (1994) discuss the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea from 4-chloro-3-nitroaniline, which is used as a photoaffinity probe for the urea carrier (Lamotte et al., 1994).
Green Chemistry in Synthesis:
- Zhong et al. (2020) report a green and practical method for reducing N-(4-chlorophenyl)-2-nitroaniline and its derivatives to corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide (Zhong et al., 2020).
Environmental Biodegradation:
- Khan et al. (2013) describe the aerobic biodegradation of 2-chloro-4-nitroaniline, a compound structurally similar to N-(3-chlorophenyl)-2-nitroaniline, by Rhodococcus sp. This study highlights its use as an intermediate in dye and pharmaceutical manufacture and its environmental impact (Khan et al., 2013).
Catalysis and SERS Applications:
- Kundu et al. (2017) explored the ultrafast formation of stable and self-assembled rhenium nanoparticles for use in catalysis, specifically for the reduction of 4-nitroaniline, a related compound (Kundu et al., 2017).
Electrochemical Detection:
- Lizier and Zanoni (2012) studied the use of ionic liquids for improving the separation and quantization of aromatic amines, including 2-chloro-4-nitroaniline, in hair dyes (Lizier & Zanoni, 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJOAWFOLCPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-nitroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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